molecular formula C21H17N5 B13132556 2,4-Di(4-aminophenyl)-6-phenyl-s-triazine CAS No. 31207-01-9

2,4-Di(4-aminophenyl)-6-phenyl-s-triazine

Katalognummer: B13132556
CAS-Nummer: 31207-01-9
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: HCGJVSGMPAFRAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline is a chemical compound with the molecular formula C21H17N5. It is a derivative of triazine, a heterocyclic compound, and is characterized by the presence of two aniline groups attached to a phenyl-substituted triazine core. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

The synthesis of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline typically involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with aniline under specific conditions. One common method includes the use of organic solvents such as 1,4-dioxane or 1,2-dichloroethane, with the reaction being catalyzed by sodium carbonate or other suitable bases . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Analyse Chemischer Reaktionen

4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of 4,4’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dianiline, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

31207-01-9

Molekularformel

C21H17N5

Molekulargewicht

339.4 g/mol

IUPAC-Name

4-[4-(4-aminophenyl)-6-phenyl-1,3,5-triazin-2-yl]aniline

InChI

InChI=1S/C21H17N5/c22-17-10-6-15(7-11-17)20-24-19(14-4-2-1-3-5-14)25-21(26-20)16-8-12-18(23)13-9-16/h1-13H,22-23H2

InChI-Schlüssel

HCGJVSGMPAFRAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.